2-tert-butoxy-9H-carbazole
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Overview
Description
2-tert-butoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole-based compounds are widely used in organic optoelectronic materials due to their unique properties, such as high thermal stability, excellent photophysical properties, and ease of functionalization . The tert-butoxy group in this compound enhances its solubility and modifies its electronic properties, making it a valuable compound for various applications.
Preparation Methods
One common method is the Steglich esterification reaction, which uses a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between carbazole and tert-butyl alcohol . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial production methods for 2-tert-butoxy-9H-carbazole may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
2-tert-butoxy-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Oxidation: Oxidation of this compound can lead to the formation of carbazole-2,3-dione.
Reduction: Reduction can yield this compound-3-ol.
Substitution: Halogenation reactions can produce compounds like 2-tert-butoxy-3-bromo-9H-carbazole.
Scientific Research Applications
2-tert-butoxy-9H-carbazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and polymers . Its unique photophysical properties make it valuable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
In biology and medicine, carbazole derivatives, including this compound, have shown potential as antimicrobial and antifungal agents . They are also being investigated for their anticancer properties and ability to inhibit certain enzymes .
Mechanism of Action
The mechanism of action of 2-tert-butoxy-9H-carbazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to increased permeability and cell death . In optoelectronic applications, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited to create efficient light-emitting devices .
Comparison with Similar Compounds
2-tert-butoxy-9H-carbazole can be compared with other carbazole derivatives, such as 3,6-di-tert-butyl-9H-carbazole and 2,7-dimethyl-9H-carbazole . These compounds share similar core structures but differ in their substituents, which can significantly impact their properties and applications. For instance, 3,6-di-tert-butyl-9H-carbazole exhibits higher thermal stability and different photophysical properties compared to this compound .
Similar compounds include:
- 3,6-di-tert-butyl-9H-carbazole
- 2,7-dimethyl-9H-carbazole
- 4-(4-(benzylamino)butoxy)-9H-carbazole
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of carbazole derivatives in scientific research and industry.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-9H-carbazole |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)18-11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 |
InChI Key |
VSDPUTYQQKWFAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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